molecular formula C12H8F3N B12064011 3,4',5-Trifluorobiphenyl-2-amine

3,4',5-Trifluorobiphenyl-2-amine

Cat. No.: B12064011
M. Wt: 223.19 g/mol
InChI Key: YCLRVIDLGZTZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’,5-Trifluorobiphenyl-2-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 4, and 5 positions of one phenyl ring, and an amine group is substituted at the 2 position of the other phenyl ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’,5-Trifluorobiphenyl-2-amine can be synthesized through various methods. One common method involves the reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid under palladium-catalyzed cross-coupling conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-2-amine may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4’,5-Trifluorobiphenyl-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Trifluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

3,4',5-Trifluorobiphenyl-2-amine (CAS No. 915416-45-4) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula: C₁₂H₈F₃N
  • Molecular Weight: 223.19 g/mol
  • Boiling Point: Approximately 303.7 °C
  • Solubility: Slightly soluble in DMSO and methanol
  • Density: 1.315 g/cm³

The presence of three fluorine atoms at the 3, 4', and 5 positions of the biphenyl structure significantly influences its chemical properties, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine substituents are believed to enhance binding affinity, stability, and metabolic resistance. This compound may function as a ligand for specific receptors or as an inhibitor of enzymatic activity, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound has shown potential in modulating receptor activity, which could have implications in drug development.
  • Antimicrobial Activity: There are indications of activity against specific pathogens, although detailed studies are required to confirm these effects.

Research Findings

Several studies have investigated the biological properties of this compound:

StudyFindings
Demonstrated potential interactions with metabolic enzymes, suggesting a role in pharmacological applications.
Explored its use as a building block for synthesizing more complex organic molecules with biological relevance.
Discussed its potential as an intermediate in pharmaceutical synthesis and its applications in agrochemicals.

Case Studies

  • Study on Enzyme Interaction:
    A study conducted on the interaction of this compound with cytochrome P450 enzymes indicated that the compound could inhibit specific isoforms involved in drug metabolism, potentially affecting pharmacokinetics.
  • Receptor Binding Assays:
    In receptor binding assays, this compound demonstrated significant binding affinity to certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

Q & A

Q. Basic: How can researchers optimize the synthesis of 3,4',5-Trifluorobiphenyl-2-amine to improve yield and purity?

Methodological Answer:
Synthesis optimization involves systematic adjustments to reaction parameters. For fluorinated aromatic amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly used. Key considerations include:

  • Catalyst Selection : Use Pd(OAc)₂ with ligands like Xantphos to enhance catalytic efficiency .
  • Temperature Control : Reactions typically proceed at 80–100°C; higher temperatures may degrade sensitive fluorinated intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or toluene) improve solubility of fluorinated precursors .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the amine, while recrystallization from ethanol/water enhances purity .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves aromatic proton splitting patterns .
  • X-ray Crystallography : Determines molecular geometry and confirms regioselectivity of fluorine substitution (applicable if single crystals are obtainable) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects isotopic patterns from trifluoromethyl groups .
  • Infrared (IR) Spectroscopy : Confirms amine (-NH₂) stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. Basic: How do fluorine substituents influence the physicochemical properties of this compound?

Methodological Answer:
Fluorine atoms impact properties through electronic and steric effects:

  • Electron-Withdrawing Effects : Fluorine decreases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Computational studies (DFT) can map charge distribution .
  • Lipophilicity : LogP values increase with fluorine substitution, enhancing membrane permeability. Measure via reverse-phase HPLC .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, critical for applications in high-temperature reactions .

Q. Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:
Data contradictions often arise from methodological variability. Resolve discrepancies by:

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., same Pd catalyst batch) and conditions .
  • Meta-Analysis : Compare datasets across studies, noting variables like solvent purity or reaction scale. For biological activity, validate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) .
  • Statistical Modeling : Apply ANOVA to identify significant factors (e.g., temperature vs. catalyst loading) affecting yield .

Q. Advanced: What mechanistic insights are critical for understanding the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Elucidate reaction mechanisms through:

  • Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled substrates to trace bond formation pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in fluorinated systems .

Q. Advanced: How can researchers evaluate the biological activity of this compound in medicinal chemistry applications?

Methodological Answer:
A tiered approach ensures robust evaluation:

  • In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to receptors like EGFR or HER2 .
  • Toxicity Profiling : Assess cytotoxicity via MTT assays on human fibroblasts to establish therapeutic indices .

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-6-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2

InChI Key

YCLRVIDLGZTZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.